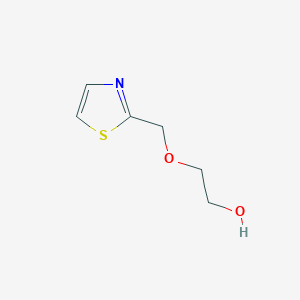

2-(Thiazol-2-ylmethoxy)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2S |

|---|---|

Molecular Weight |

159.21 g/mol |

IUPAC Name |

2-(1,3-thiazol-2-ylmethoxy)ethanol |

InChI |

InChI=1S/C6H9NO2S/c8-2-3-9-5-6-7-1-4-10-6/h1,4,8H,2-3,5H2 |

InChI Key |

RKKKMPLEGLTBDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)COCCO |

Origin of Product |

United States |

Structural Classification and Significance Within Heterocyclic Chemistry

The significance of the thiazole (B1198619) ring in heterocyclic chemistry is underscored by its presence in a wide range of biologically active compounds, including natural products and synthetic drugs. wikipedia.orgresearchgate.netsysrevpharm.orgwjrr.org A notable example is vitamin B1 (thiamine), which contains a thiazole moiety and is essential for neurological function. wikipedia.orgresearchgate.netmdpi.com Furthermore, numerous pharmaceuticals incorporate the thiazole nucleus, demonstrating its versatility as a pharmacophore. sysrevpharm.orgwjrr.orgresearchgate.netresearchgate.net

In 2-(Thiazol-2-ylmethoxy)ethanol, the thiazole ring is substituted at the 2-position with a methoxyethanol group. This substitution pattern is of particular interest as it introduces an ether linkage and a terminal hydroxyl group, which can participate in hydrogen bonding and further chemical modifications. The specific arrangement of the thiazole ring connected to an ethanol (B145695) moiety via an ether linkage defines its unique chemical architecture.

Overview of Research Trajectories for Thiazole Containing Compounds

Research into thiazole-containing compounds has followed several key trajectories, largely driven by their diverse pharmacological activities. sysrevpharm.orgnih.gov The thiazole (B1198619) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. researchgate.net Consequently, a significant portion of research has been dedicated to exploring the potential of thiazole derivatives in drug discovery.

The broad spectrum of biological activities associated with thiazole derivatives includes:

Antimicrobial and Antifungal Activity: Many thiazole-containing compounds have been investigated for their efficacy against various bacterial and fungal strains. sysrevpharm.orgresearchgate.nettandfonline.comacs.org

Anticancer Activity: The thiazole ring is a component of several anticancer agents, and research continues to explore new derivatives with potent antiproliferative properties. sysrevpharm.orgnih.govtandfonline.comnih.govfrontiersin.org

Anti-inflammatory Activity: Thiazole derivatives have shown promise as anti-inflammatory agents. sysrevpharm.orgnih.gov

Antiviral Activity: The structural features of thiazoles have been exploited in the development of antiviral drugs, including those targeting HIV. sysrevpharm.orgtandfonline.com

Beyond medicinal chemistry, research has also focused on the synthesis of novel thiazole derivatives and the development of efficient synthetic methodologies. google.com The versatility of the thiazole ring allows for the creation of large libraries of compounds for high-throughput screening and the identification of new lead structures for various applications.

Academic Rationale for Investigating O Ether Linked Thiazole Ethanol Architectures

Classical and Modern Approaches to Thiazole Ring Construction

The thiazole ring is a prevalent scaffold in numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several robust methods, from historical name reactions to modern catalytic systems.

Hantzsch Thiazole Synthesis and its Variations

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch reaction, first reported in 1889. mdpi.com The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide. mdpi.com The reaction mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl, followed by cyclization and dehydration to yield the thiazole ring. mdpi.com

Over the years, numerous variations of the Hantzsch synthesis have been developed to improve yields, expand substrate scope, and enhance reaction conditions. Microwave-assisted Hantzsch reactions, for instance, have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov Another advancement is the use of green and reusable catalysts, such as silica-supported tungstosilicic acid, in one-pot, multi-component versions of the reaction, which simplifies the procedure and aligns with the principles of green chemistry. mdpi.com

Furthermore, modifications to the reaction conditions can alter the outcome. Performing the Hantzsch synthesis under strongly acidic conditions can change the regioselectivity of the condensation, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org For the synthesis of complex, chiral thiazoles, the Holzapfel-Meyers-Nicolaou modification provides a pathway for producing functionalized thiazole building blocks with high optical purity. researchgate.net

| Variation | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Classical Hantzsch | α-Halocarbonyl, Thioamide, Neutral Solvent | Well-established, versatile | mdpi.com |

| Microwave-Assisted | Microwave irradiation | Reduced reaction times, often higher yields | nih.gov |

| Green Catalysis | Reusable solid acid catalyst (e.g., SiW/SiO₂) | Environmentally benign, catalyst is recoverable | mdpi.com |

| Acidic Conditions | Strong acid (e.g., 10M-HCl) | Alters regioselectivity, forms imino-dihydrothiazoles | rsc.org |

| Holzapfel-Meyers-Nicolaou | Base, Trifluoroacetic anhydride-pyridine | Stereoselective synthesis of functionalized thiazoles | researchgate.net |

Alternative Cyclization Strategies for Thiazole Scaffolds

Beyond the Hantzsch synthesis, a diverse array of cyclization strategies for constructing the thiazole ring has been developed. These methods often provide access to substitution patterns that are difficult to achieve using classical approaches.

One modern, metal-free strategy involves the reaction of N-substituted α-amino acids with thionyl chloride (SOCl₂) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org In this one-pot procedure, SOCl₂ serves multiple roles as an activating agent, the source of the sulfur atom, and a deoxygenating agent, leading to 2,5-disubstituted thiazoles in excellent yields. acs.org

Isocyanide-based multicomponent reactions, such as the Ugi reaction, offer another pathway. These reactions can be followed by a cyclization step to produce highly functionalized thiazole derivatives. beilstein-journals.org For example, reacting α-diazoketones with thiourea (B124793) in the presence of a green solvent like PEG-400 provides a catalyst-free route to 2-aminothiazoles. bepls.com Other notable methods include:

The reaction of aldehydes, amines, and elemental sulfur. mdpi.com

The base-induced cyclization of active methylene (B1212753) isocyanides with methyl arenecarbodithioates. mdpi.com

The condensation of propargylamines with isothiocyanates under microwave conditions. bepls.com

The biochemical transformation of cysteine residues in peptides, which can be mimicked synthetically through nitrile-aminothiol click reactions to form thiazolines, which are then oxidized to thiazoles. rsc.org

Strategies for Ether Linkage Formation in the Synthesis of this compound

The synthesis of the target compound requires the formation of an ether bond connecting the thiazole ring, via a methylene bridge, to a hydroxyethyl (B10761427) group. This can be achieved through several etherification strategies.

Alcohol Etherification Reactions

The formation of unsymmetrical ethers, such as this compound, can be accomplished through various alcohol etherification reactions. A classical approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of the target molecule, this could involve reacting the sodium salt of ethylene (B1197577) glycol with 2-(chloromethyl)thiazole (B1590920) or, conversely, reacting the sodium salt of (thiazol-2-yl)methanol with 2-chloroethanol.

Modern methods offer more direct and often milder alternatives. A direct, acid-catalyzed cross-coupling of two different alcohols can produce unsymmetrical ethers. nih.gov For instance, trifluoroacetic acid (TFA) has been used to catalyze the coupling of benzylic alcohols with various alkyl alcohols, a strategy that could be adapted for coupling (thiazol-2-yl)methanol with ethylene glycol. nih.gov Another approach is reductive etherification, where an aldehyde (e.g., thiazole-2-carboxaldehyde) is reacted with an alcohol (ethylene glycol) in the presence of a reducing agent. organic-chemistry.org This method has been achieved using various catalysts, including a well-defined cationic Ru-H complex with H₂ as the reductant or simpler systems like iron(III) chloride with triethylsilane. organic-chemistry.org

| Method | Reactants | Key Conditions/Catalyst | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Alkoxide + Alkyl Halide | Strong base (e.g., NaH) | nih.gov |

| Acid-Catalyzed Dehydration | Two alcohols | Strong acid (e.g., H₂SO₄, TFA) | nih.govmasterorganicchemistry.com |

| Reductive Etherification | Aldehyde/Ketone + Alcohol | Reducing agent (e.g., H₂, silanes) and catalyst (e.g., Ru, Fe, Pt) | organic-chemistry.org |

| Buchwald-Hartwig C-O Coupling | Aryl Halide/Triflate + Alcohol | Palladium or Copper catalyst, base | nih.gov |

Coupling Reactions Involving Thiazole Precursors and Hydroxyethyl Moieties

The formation of the ether linkage can also be viewed as a coupling reaction between a thiazole precursor and a fragment containing the hydroxyethyl group. The Williamson synthesis is a prime example of such a coupling. Another important class of reactions is metal-mediated cross-coupling. For example, the Buchwald-Hartwig amination has been extended to C-O bond formation, allowing the coupling of aryl halides or triflates with alcohols, catalyzed by palladium or copper complexes. nih.gov This could potentially be applied to couple a 2-halothiazole with ethylene glycol.

Alkylation of a thiazole derivative is another effective coupling strategy. The synthesis of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a related compound, is achieved by the direct alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole with benzyl (B1604629) chloride. This demonstrates a direct precedent for forming a C-N bond adjacent to the thiazole ring, and a similar nucleophilic substitution could be envisioned for forming the C-O bond required for this compound, where a thiazole-containing alkoxide acts as the nucleophile attacking a halo-substituted ethanol derivative.

Multi-step Synthetic Pathways to this compound Derivatives

The synthesis of this compound and its derivatives is inherently a multi-step process, combining the construction of the thiazole core with the formation of the ether side chain. nih.govfrontiersin.org Several logical pathways can be devised based on the reactions discussed.

Pathway A: Thiazole Formation Followed by Side-Chain Installation

Thiazole Synthesis: Synthesize a 2-methylthiazole (B1294427) precursor using a Hantzsch reaction between thioacetamide (B46855) and a 3-halo-2-oxopropanal or similar starting material.

Functionalization: Halogenate the methyl group of 2-methylthiazole using a reagent like N-bromosuccinimide (NBS) to form 2-(bromomethyl)thiazole (B166336).

Etherification: React 2-(bromomethyl)thiazole with ethylene glycol under basic conditions (e.g., using sodium hydride to deprotonate the glycol) in a Williamson ether synthesis to yield the final product.

Pathway B: Side-Chain Precursor in Thiazole Synthesis

Thioamide Preparation: Synthesize a thioamide that already contains the ether linkage, such as 2-(2-hydroxyethoxy)ethanethioamide. This would require a separate multi-step synthesis for the thioamide itself.

Hantzsch Cyclization: React the specialized thioamide with an appropriate α-halocarbonyl, such as glyoxal (B1671930) or a derivative, to directly form the thiazole ring with the side-chain already attached. This approach may face challenges with the stability of the thioamide and potential side reactions involving the ether and hydroxyl groups.

Pathway C: Alternative Cyclization and Coupling

Alternative Thiazole Synthesis: Construct a 2-unsubstituted or 2-halothiazole using an alternative method, for example, the reaction of an N-substituted α-amino acid with SOCl₂ to form a 2-substituted thiazole which can be later modified, or by using a metal-catalyzed cyclization.

Coupling Reaction: If a 2-halothiazole is formed, perform a metal-catalyzed C-O cross-coupling reaction with (2-hydroxyethoxy)methanol or a protected version thereof. Alternatively, if a 2-lithiated or 2-stannylated thiazole is prepared, it could be coupled with a suitable electrophile containing the ether-alcohol chain.

These pathways highlight the strategic flexibility available to synthetic chemists for accessing this compound and related structures, allowing for adaptation based on the availability of starting materials and the desired substitution patterns on the final molecule.

Regioselectivity and Stereoselectivity Considerations in Synthesis

Regioselectivity and stereoselectivity are critical considerations in the synthesis of substituted thiazoles, as the specific arrangement of substituents on the thiazole ring and the spatial orientation of atoms can profoundly influence the biological activity and physical properties of the molecule.

Regioselectivity

The Hantzsch thiazole synthesis, a classical method involving the reaction of α-haloketones with thioamides, can sometimes lead to mixtures of regioisomers, particularly with unsymmetrical reactants. Modern synthetic methods have focused on achieving higher regioselectivity.

One strategy involves the use of specific starting materials and reaction conditions to direct the cyclization process. For instance, the reaction of 2-oxo-2-(amino)ethanedithioates with α-haloketones can be controlled to produce either 2,4- or 2,5-disubstituted 1,3-thiazoles with high yields. organic-chemistry.orgthieme-connect.com The choice of base and solvent can play a crucial role in determining the regiochemical outcome. organic-chemistry.org For example, in the synthesis of certain disubstituted thiazoles, potassium carbonate in DMF was found to provide optimal results. organic-chemistry.org

Another approach to control regioselectivity is through the use of metal catalysis. Highly reactive TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl, have been employed for the regioselective functionalization of the thiazole scaffold. acs.org These reagents allow for directed metalation at specific positions of the thiazole ring, which can then be reacted with various electrophiles to introduce substituents in a controlled manner. acs.org For example, starting with 2-bromothiazole, successive metalations can lead to the synthesis of 2,4,5-trisubstituted thiazoles. acs.org DFT (Density Functional Theory) calculations have also been used to understand and predict the regioselectivity in certain thiazole syntheses. rsc.org

A facile and efficient method for synthesizing substituted thiazoles involves a cascade reaction of chromone (B188151) derivatives and thioamides. rsc.org This process, which proceeds via a Michael addition/intramolecular cyclization, can lead to products with reversed regioselectivity in excellent yields. rsc.org

Stereoselectivity

Stereoselectivity becomes particularly important when chiral centers are present in the substituents of the thiazole ring. The synthesis of new thiazole derivatives has been achieved with stereoselective outcomes. nih.govresearchgate.net In one study, the reaction of ethyl cyanoacetate (B8463686) with phenylisothiocyanate and chloroacetone (B47974) in different basic media afforded a specific thiazole derivative. nih.govresearchgate.net

The use of specific catalysts can also induce stereoselectivity. For example, Ca(OTf)2 has been used as a catalyst in the reaction of thioamides with pent-1-en-4-yn-3-ol derivatives to produce functionalized thiazoles. nih.govacs.orgacs.org This reaction was found to be stereoselective with respect to the geometry of the alkene. nih.govacs.orgacs.org

Furthermore, in the synthesis of amino acid-derived thiazole peptidomimetic analogues, racemization at the α-carbon was observed during the final aromatization step, highlighting a potential challenge in maintaining stereochemical integrity. nih.gov

The following table summarizes some research findings on regioselective and stereoselective thiazole synthesis:

| Reactants | Reagents/Conditions | Product(s) | Key Findings | Reference(s) |

| 2-Oxo-2-(amino)ethanedithioates, α-haloketones | Base-catalyzed cyclization (e.g., K2CO3 in DMF) | 2,4- and 2,5-disubstituted 1,3-thiazoles | High yields and regioselectivity. organic-chemistry.orgthieme-connect.com | organic-chemistry.orgthieme-connect.com |

| 2-Bromothiazole | TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl, then electrophiles | 2,4,5-Trisubstituted thiazoles | Regioselective functionalization via directed metalation. acs.org | acs.org |

| Chromone derivatives, Thioamides | Cascade reaction (Michael addition/intramolecular cyclization) | Substituted thiazoles | Reversed regioselectivity with excellent yields. rsc.org | rsc.org |

| Pent-1-en-4-yn-3-ol derivatives, Thioamides | Ca(OTf)2 catalyst | Functionalized thiazoles | Stereoselective with respect to alkene geometry. nih.govacs.orgacs.org | nih.govacs.orgacs.org |

| Ethyl cyanoacetate, Phenylisothiocyanate, Chloroacetone | Basic medium | Thiazole derivative | Stereoselective synthesis. nih.govresearchgate.net | nih.govresearchgate.net |

Green Chemistry Principles in Thiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiazoles to minimize environmental impact and improve the sustainability of chemical processes. bohrium.comresearchgate.netbohrium.com Conventional methods often rely on hazardous solvents, harsh reaction conditions, and generate significant waste. researchgate.netmdpi.com Green approaches aim to address these issues through various strategies.

Green Solvents and Catalysts

A major focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. bohrium.com In thiazole synthesis, efforts have been made to use greener solvents like water, ethanol, and deep eutectic solvents (DESs). researchgate.netmdpi.com For example, a clean and efficient synthesis of trisubstituted thiazoles has been reported using water as the reaction medium under microwave irradiation without a catalyst. researchgate.net The synthesis of thiazolo[5,4-d]thiazoles has been achieved in an eco-friendly L-proline–ethylene glycol mixture. mdpi.com

The use of recyclable and non-toxic catalysts is another key principle. bohrium.com Nanoparticle catalysts, such as reusable NiFe2O4 nanoparticles, have been employed for the green one-pot synthesis of thiazole scaffolds. bohrium.com Alkaline earth catalysts like Ca(II) have also been explored for thiazole synthesis. nih.gov

Energy-Efficient Methods

Microwave irradiation and ultrasound-mediated synthesis are energy-efficient techniques that can often reduce reaction times and improve yields. bohrium.comresearchgate.net These methods have been successfully applied to the synthesis of various thiazole derivatives. bohrium.comresearchgate.net For instance, the synthesis of thiazolo[5,4-d]thiazoles showed excellent yields under microwave irradiation. mdpi.com

Atom Economy and Waste Reduction

The following table highlights some green chemistry approaches in thiazole synthesis:

| Green Chemistry Principle | Application in Thiazole Synthesis | Example(s) | Reference(s) |

| Use of Green Solvents | Replacement of hazardous solvents with water, ethanol, or deep eutectic solvents. | Synthesis of trisubstituted thiazoles in water; synthesis of thiazolo[5,4-d]thiazoles in L-proline–ethylene glycol. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Use of Green Catalysts | Employment of recyclable and non-toxic catalysts. | Reusable NiFe2O4 nanoparticles; Ca(II) catalysts. nih.govbohrium.com | nih.govbohrium.com |

| Energy Efficiency | Application of microwave irradiation and ultrasound. | Microwave-assisted synthesis of trisubstituted thiazoles and thiazolo[5,4-d]thiazoles. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Atom Economy | Development of multi-component, one-pot reactions. | Single-pot synthesis of thiazole derivatives. bohrium.com | bohrium.com |

The adoption of these green chemistry principles not only leads to more environmentally friendly synthetic routes but can also offer advantages in terms of cost-effectiveness and scalability. researchgate.net

Chemical Reactivity and Mechanistic Studies of this compound

The chemical behavior of this compound is characterized by the distinct reactivities of its two main functional components: the primary alcohol of the ethanol group and the aromatic thiazole ring. This duality allows for a range of chemical transformations targeting either the hydroxyl group or the heterocyclic system.

Structure Activity Relationship Sar Investigations of 2 Thiazol 2 Ylmethoxy Ethanol Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring on Biological Activity

The biological activity of thiazole-containing compounds is highly dependent on the nature and position of substituents on the thiazole ring. globalresearchonline.netnih.gov Modifications at various positions can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

Research has shown that the introduction of different functional groups to the thiazole nucleus can lead to a broad spectrum of biological activities. For instance, a SAR study on a series of thiazole derivatives revealed that the presence of a methoxy (B1213986) group resulted in higher antitumor activity compared to a halogen group. ijper.org In another study, 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide (B32628) derivatives were synthesized and evaluated for their antimicrobial activity. While the antibacterial activity was generally low, the antifungal activity was more pronounced, indicating that substituents on the thiazole ring can differentially influence activity against various pathogens. nih.gov

The position of the substituent is also critical. For example, in a series of cholinesterase inhibitors, substituents at the R1 and R2 positions of thiazolylhydrazones dictated the inhibitory potency against acetylcholinesterase. academie-sciences.fr Specifically, compounds with R1=H and R2=OCH3 showed an IC50 value of 0.0317 ± 0.001 μM, demonstrating potent inhibition. academie-sciences.fr This highlights that even subtle changes to the substitution pattern on the thiazole ring can lead to significant differences in biological effect.

The following table summarizes the impact of different substituents on the thiazole ring from various studies, illustrating the sensitivity of biological activity to structural changes.

| Base Scaffold | Substituent(s) on Thiazole Ring | Biological Activity | Key Finding |

| Pyrazole-Naphthalene-Thiazole | Methoxy group | Antitumor | Methoxy group leads to higher activity than halogen groups. ijper.org |

| Thiazolylhydrazone | R1=H, R2=OCH3 | Acetylcholinesterase Inhibition | Potent inhibition with an IC50 of 0.0317 µM. academie-sciences.fr |

| Thiazolylhydrazone | R1=H, R2=CF3 | Acetylcholinesterase Inhibition | Moderate inhibition with an IC50 of 0.2158 µM. academie-sciences.fr |

| 2-amino-4-methylthiazole-5-carboxylate | Various | Antimicrobial | Showed good activity against Gram-positive bacteria. ijper.org |

Role of the Alkoxy Chain Length and Branching

Altering the length of the linker can affect the distance between the key pharmacophoric elements—the thiazole ring and the hydroxyl group. This can optimize interactions within a receptor's binding pocket. Increasing or decreasing the number of methylene (B1212753) units in the chain can fine-tune the compound's positioning. Introducing branching, such as methyl or ethyl groups on the chain, can introduce steric hindrance, which may enhance selectivity for a specific target or, conversely, decrease activity by preventing an optimal binding conformation. Furthermore, the lipophilicity of the molecule is affected by the chain length, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Influence of Modifications to the Ethanol (B145695) Moiety on Molecular Interactions

The terminal ethanol moiety, specifically the hydroxyl (-OH) group, is a key functional group capable of forming hydrogen bonds. mdpi.com These interactions are often crucial for a molecule's binding affinity to its biological target. Modifying this part of the scaffold can have a profound impact on molecular interactions.

In a study on tyrosol, replacing the 2-hydroxyethyl group with a more active 2-(hydroxymethoxy)vinyl moiety enhanced the compound's free radical scavenging potential. mdpi.com This suggests that the hydroxyl group's chemical environment is critical to its activity. The hydroxyl group in ethanol can act as both a hydrogen bond donor and acceptor. mdpi.com Replacing the hydroxyl group with other functional groups, such as an amine, ester, or ether, would alter these hydrogen bonding capabilities and, consequently, the biological activity.

For example, converting the alcohol to an ester could increase lipophilicity, potentially improving cell membrane permeability. Changing it to an amine could introduce a basic center, allowing for ionic interactions. Such modifications can fundamentally change how the molecule interacts with its target. The steric and electronic properties of the new functional group would dictate the new binding profile.

Bioisosteric Replacements within the 2-(Thiazol-2-ylmethoxy)ethanol Scaffold

Bioisosteric replacement is a strategy used in drug design to swap functional groups or entire scaffolds with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net This approach can be applied to the this compound scaffold in several ways.

The thiazole ring itself can be replaced with other five-membered heterocyclic rings like oxazole (B20620), pyrazole (B372694), or thiophene (B33073). nih.govnih.gov Such "scaffold hopping" aims to discover novel chemical entities with similar or improved biological profiles. nih.gov For instance, research has shown that combining thiophene with thiazole and pyrazole can lead to hybrid molecules with enhanced biological activities. nih.gov A study comparing oxazole and thiazole-containing fragments found that for cytotoxic activity, at least two sequentially linked thiazoles were required, indicating the specific importance of the thiazole ring in that context. nih.gov

The table below provides examples of bioisosteric replacements for different parts of a molecule and the potential impact.

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Thiazole Ring | Oxazole, Pyrazole, Thiophene | Altered electronic properties, potential for new interactions, novel chemical space. nih.gov |

| Ether Linkage (-O-) | Thioether (-S-), Amine (-NH-) | Modified bond angles, flexibility, and hydrogen bonding capacity. |

| Hydroxyl Group (-OH) | Amine (-NH2), Thiol (-SH), Carboxylic Acid (-COOH) | Changed hydrogen bonding, acidity/basicity, and interaction potential. |

Conformational Analysis and its Correlation with Biological Outcomes

Conformational analysis examines the spatial arrangement of atoms in a molecule and the different shapes (conformers) it can adopt. The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its target.

Computational studies, such as molecular docking, are used to predict how a molecule might bind to a receptor and to understand the structural basis for its activity. nih.gov For C-nucleoside analogues of tiazofurin, computational analysis revealed that biological activity was correlated with an energetically favorable conformation where the angle around the C-glycosidic bond (chi) was approximately 0 degrees. nih.gov Furthermore, it was found that more constrained (less flexible) compounds were more active. nih.gov

This principle applies to the this compound scaffold as well. The flexibility of the alkoxy chain allows the molecule to adopt various conformations. The presence of specific substituents on the thiazole ring or modifications to the ethanol moiety can influence the preferred conformation by creating steric hindrance or new intramolecular interactions. Understanding the preferred conformations and how they correlate with biological activity is crucial for designing more potent and selective derivatives. Molecular docking studies can help identify key interactions and guide the rational design of new compounds with optimized geometries for target binding. nih.gov

Exploration of Biological and Pharmacological Applications of 2 Thiazol 2 Ylmethoxy Ethanol Analogues

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Thiazole (B1198619) derivatives are recognized for their broad-spectrum antimicrobial activities. The versatility of the thiazole ring allows for structural modifications that can enhance potency against various pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity:

Thiazole-containing compounds have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. Some derivatives have shown potent activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). For instance, a series of novel thiazol-2-amines exhibited excellent inhibition against E. coli, S. typhi, and P. aeruginosa. The antibacterial action is often attributed to the inhibition of essential bacterial enzymes.

Antifungal Activity:

Analogues of 2-(thiazol-2-ylmethoxy)ethanol are also promising antifungal agents. Research has shown that certain thiazole derivatives exhibit potent activity against a variety of fungal pathogens. The antifungal efficacy of some of these compounds is comparable to or even exceeds that of standard antifungal drugs.

Antiviral Activity:

The antiviral potential of thiazole derivatives has been explored against a range of viruses. For example, some novel aminothiazole derivatives have shown significant antiviral activity against the PR8 influenza A strain, comparable to existing antiviral medications.

Table 1: Antimicrobial Activity of Selected Thiazole Analogues

| Compound Class | Target Organism | Notable Findings |

|---|---|---|

| Thiazol-2-amines | E. coli, S. typhi, P. aeruginosa | Excellent inhibition with MIC values as low as 6.25 µg/mL against E. coli. |

| Aminothiazole Derivatives | Influenza A virus (PR8 strain) | Activity comparable to oseltamivir (B103847) and amantadine. |

| Di- and Trithiazoles | Various bacteria and fungi | High activity that exceeds standard antibiotics. |

| Thiazole-containing triazoles | Pathogenic fungi | Potent and well-balanced in vitro and in vivo activities. |

Mechanistic Insights into Antimicrobial Action (e.g., Enzyme Inhibition)

The antimicrobial effects of thiazole analogues are often rooted in their ability to inhibit crucial microbial enzymes. This targeted inhibition disrupts essential cellular processes, leading to microbial cell death. One of the key mechanisms is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.

Another important target is the FtsZ protein, which is essential for bacterial cell division. Some thiazole-quinolinium derivatives have been shown to stimulate FtsZ polymerization, disrupting the formation of the Z-ring and thereby inhibiting cell division. In the realm of antifungal activity, a primary mechanism involves the inhibition of 14α-lanosterol demethylase, an enzyme critical for the synthesis of ergosterol, a key component of the fungal cell membrane.

Anti-inflammatory and Immunomodulatory Potentials

Thiazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. They can modulate the body's response to inflammation by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

One notable thiazole derivative, tiprotimod, has been identified as a potent immunopotentiator. It enhances both humoral and cell-mediated immune responses by stimulating macrophage activity and enhancing the delayed-type hypersensitivity (DTH) response. Furthermore, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. Some aminothiazole coumarin (B35378) derivatives have also been found to exert significant anti-inflammatory activity through membrane stabilization and BSA denaturation assays.

Anticancer Research and Cytotoxicity Studies

The anticancer potential of thiazole derivatives is a rapidly growing area of research. These compounds have shown cytotoxic activity against a variety of cancer cell lines, including breast, liver, and osteosarcoma. For example, novel bis-thiazole derivatives have exhibited remarkable cytotoxic activities, with some compounds showing potent IC50 values in the nanomolar range against cervical and ovarian cancer cell lines.

The anticancer effects of these analogues are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, certain synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives have been shown to induce apoptosis through the intrinsic pathway in cancer cells.

Table 2: Cytotoxic Activity of Selected Thiazole Analogues

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| Compound 5c (phthalimide derivative) | MCF-7 (Breast Cancer) | 0.2 µM |

| Compound 5k (phthalimide derivative) | MDA-MB-468 (Breast Cancer) | 0.6 µM |

| Compound 5g (phthalimide derivative) | PC-12 (Pheochromocytoma) | 0.43 µM |

| Compound 4c (thiazole derivative) | MCF-7 (Breast Cancer) | 2.57 µM |

| Compound 4c (thiazole derivative) | HepG2 (Liver Cancer) | 7.26 µM |

| Compound 5c (bis-thiazole derivative) | Hela (Cervical Cancer) | 0.6 nM |

| Compound 5f (bis-thiazole derivative) | KF-28 (Ovarian Cancer) | 6 nM |

| Compound 4i (thiazole derivative) | SaOS-2 (Osteosarcoma) | 0.190 µg/mL |

Targeting Specific Cellular Pathways (e.g., Kinase Inhibition)

A key mechanism underlying the anticancer activity of thiazole analogues is their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. Several thiazole-based drugs, such as Dasatinib, function as tyrosine kinase inhibitors.

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a transmembrane tyrosine kinase that plays a pivotal role in tumor angiogenesis. Several studies have shown that thiazole derivatives can act as potent VEGFR-2 inhibitors. For example, a 3-nitrophenylthiazolyl derivative demonstrated significant cytotoxic activity and was found to induce cell cycle arrest at the G1 and G2/M phases through VEGFR-2 inhibition. Another important target is the Akt signaling pathway, which is involved in cell survival and proliferation. A novel series of thiazole derivatives were identified as potent Akt inhibitors, leading to increased apoptosis in cancer cells.

Antidiabetic and Metabolic Syndrome Investigations

Thiazole derivatives have emerged as promising candidates for the management of diabetes and metabolic syndrome. The well-known thiazolidinedione class of drugs, such as rosiglitazone (B1679542) and pioglitazone, which contain a thiazole-related core, are used to treat type 2 diabetes by targeting PPARγ.

Recent research has focused on developing thiazole derivatives that inhibit other key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. For instance, a series of fluorophenyl-based thiazoles were synthesized, and one analogue was found to be a highly potent α-amylase inhibitor, even more so than the standard drug acarbose. Additionally, many of these compounds have shown excellent anti-glycation potential, which is crucial in preventing diabetic complications.

Enzyme Inhibition Studies Beyond General Bioactivity

Beyond their roles in specific diseases, thiazole derivatives have been investigated as inhibitors of a wide range of other enzymes. For example, 2-amino thiazole derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Some of these compounds exhibited potent inhibition of hCA I and II.

Furthermore, thiazole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Novel 2-thio-diarylimidazoles containing a thiazole moiety have shown significant inhibitory effects on both COX-1 and COX-2. The ability of the thiazole scaffold to interact with such a diverse array of enzymes underscores its importance as a privileged structure in drug discovery.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their abnormal function is a hallmark of diseases like cancer, making them important therapeutic targets. Thiazole derivatives have emerged as a versatile structural motif for designing potent kinase inhibitors.

Researchers have successfully developed novel thiazole derivatives that act as potent inhibitors of ALK5, a serine-threonine kinase integral to the TGF-β signaling pathway, which is implicated in cancer progression. One such compound, designated 29b, demonstrated high potency with an IC50 value of 3.7 nM and excellent selectivity for ALK5. Other studies have focused on inhibiting different kinases; for instance, thiazole derivatives containing a phenyl sulfonyl group have shown significant inhibition of the B-RAFV600E kinase, with some compounds exhibiting nanomolar efficacy that surpasses standard drugs like dabrafenib. Furthermore, the thiazole scaffold is a component of molecules designed to inhibit Casein Kinase II (CK2), another serine/threonine kinase involved in cancer pathogenesis. The adaptability of the thiazole ring allows for interactions with different protein kinases, driving research into a variety of structural modifications to develop more effective and targeted cancer therapies.

Table 1: Thiazole Analogues as Kinase Inhibitors

| Compound Class | Target Kinase | Potency (IC50) | Disease Target |

|---|---|---|---|

| Novel Thiazole Derivatives | ALK5 (Serine-Threonine Kinase) | 3.7 nM | Cancer |

| Phenyl Sulfonyl Thiazoles | B-RAFV600E | 23.1 ± 1.2 nM | Melanoma |

| Thiazole-based molecules | Casein Kinase II (CK2) | Not Specified | Cancer, Cardiac Hypertrophy |

Gyrase and Topoisomerase Inhibitors

DNA gyrase and topoisomerases are essential enzymes that control the topological state of DNA, making them vital for bacterial viability and cell replication. These enzymes are well-established targets for antimicrobial and anticancer drugs.

Thiazole-based compounds have been extensively investigated as inhibitors of these enzymes. A series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were identified as potent inhibitors of bacterial DNA gyrase. Similarly, optimized 4,5,6,7-tetrahydrobenzo[d]thiazole analogues have demonstrated improved, nanomolar inhibition of both DNA gyrase and topoisomerase IV in Staphylococcus aureus and Escherichia coli. Further research has led to the discovery of 2-aminobenzothiazole (B30445) derivatives that function as dual inhibitors of DNA gyrase and topoisomerase IV, with some compounds showing greater potency against methicillin-resistant Staphylococcus aureus (MRSA) than the standard drug ciprofloxacin.

In the context of cancer therapy, topoisomerase II (Topo II) is a key target. A novel pyrano[2,3-d]thiazole derivative was found to act as a Topo II poison, a mechanism that stabilizes the enzyme-DNA complex, leading to double-strand breaks and programmed cell death (apoptosis) in cancer cells. Other studies on benzothiazole (B30560) derivatives identified them as catalytic inhibitors of human topoisomerase IIα, with one compound showing an IC50 value as low as 39 nM. These findings underscore the potential of thiazole analogues as a source of new antibacterial and anticancer agents.

Table 2: Thiazole Analogues as Gyrase and Topoisomerase Inhibitors

| Compound Class | Target Enzyme(s) | Target Organism/Cell Line | Potency |

|---|---|---|---|

| 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amines | DNA Gyrase | S. aureus, E. coli | Potent, comparable to ciprofloxacin |

| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | DNA Gyrase, Topoisomerase IV | S. aureus, E. coli | IC50 values in the nanomolar range |

| 2-Aminobenzothiazoles | DNA Gyrase, Topoisomerase IV | MRSA, E. faecium | Low micromolar inhibition |

| Pyrano[2,3-d]thiazole derivative | Topoisomerase II | Human cancer cell lines (HepG-2, MCF-7) | Strong cytotoxic effect |

Other Relevant Biological Targets

The structural versatility of the thiazole nucleus has led to the discovery of analogues with activities against a wide range of other biological targets. Thiazolidine-2-thione derivatives, for example, have been developed as novel inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in the pathway that produces uric acid. One such compound exhibited an IC50 value of 3.56 μmol/L, making it more potent than the clinically used drug allopurinol (B61711) for hyperuricemia.

In the area of inflammation, thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates showed good anti-inflammatory activity, with halogen-substituted compounds demonstrating the highest efficacy. Molecular docking studies suggest these compounds bind effectively to the COX-2 isoenzyme. Additionally, certain thiazolidine-4-carboxylic acid derivatives have shown potential in reducing neuroinflammation by acting on targets such as NF-κB, TLR4, and COX-2. This broad spectrum of activity highlights the potential of thiazole-based structures in developing treatments for metabolic and inflammatory diseases.

Agricultural and Crop Protection Applications (e.g., Herbicidal, Fungicidal, Insecticidal)

Thiazole and its derivatives have gained significant attention in agricultural research due to their strong biological activity and potential for creating a wide range of pesticides with broad-spectrum effectiveness. The ability to undergo diverse structural modifications allows for the development of new and highly potent agrochemicals.

Fungicidal Activity: Several studies have demonstrated the potent fungicidal properties of thiazole analogues. A series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives were synthesized and tested against seven agricultural fungi. Notably, 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone and its 2,4-dichloro-5-fluorophenyl analogue exhibited higher fungicidal effects than the other compounds prepared. These compounds were effective against fungi such as Pellicularia sasakii and Botrytis cinerea.

Herbicidal Activity: Thiazole-containing structures have also been explored for their herbicidal potential. A series of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters were synthesized and showed good herbicidal activity against Zea mays (corn), Triticum aestivum (wheat), and Arabidopsis thaliana. In greenhouse tests, certain compounds demonstrated up to 60% efficacy against weeds like Stellaria media when applied as a pre-emergence treatment. Another study on thiazolin-2-thione derivatives found that some compounds possessed good herbicidal activity against the roots of rape and barnyard grass.

Insecticidal Activity: Research into thiazole derivatives has yielded promising insecticidal agents. A series of novel β-naphthol derivatives incorporating a 6-substituted-benzo[d]thiazol-2-ylamino group were synthesized and evaluated. Many of these compounds exhibited favorable insecticidal activity against the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella), with some compounds showing lethality rates of 50-95% at a concentration of 10 mg·L−1 against the latter. Further investigation suggested that these compounds may act by activating the release of calcium ions in the central neurons of insects, pointing to a specific mode of action.

Table 3: Agricultural Applications of Thiazole Analogues

| Application | Compound Class | Target Species | Efficacy/Activity |

|---|---|---|---|

| Fungicidal | 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Agricultural fungi (Pellicularia sasakii, Botrytis cinerea) | High fungicidal effects |

| Herbicidal | 5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one esters | Zea mays, Triticum aestivum, Stellaria media | >70% inhibition (lab); up to 60% efficacy (greenhouse) |

| Herbicidal | Thiazolin-2-thione derivatives | Rape, Barnyard grass | Good activity against roots |

| Insecticidal | β-Naphthol-benzothiazole derivatives | Oriental armyworm, Diamondback moth | 50-100% lethality at 200 mg·L−1; LC50 values of 0.0988–5.8864 mg·L−1 |

| Acaricidal | β-Naphthol-benzothiazole derivatives | Spider mite | 30–90% lethality at 100 mg·L−1 |

Advanced Analytical Techniques in Characterization of 2 Thiazol 2 Ylmethoxy Ethanol and Derivatives

Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is fundamental to the characterization of 2-(Thiazol-2-ylmethoxy)ethanol, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the thiazole (B1198619) ring, the methylene (B1212753) protons of the methoxy (B1213986) group, and the methylene protons of the ethanol (B145695) moiety. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the thiazole ring and the oxygen atoms. For instance, the protons on the thiazole ring typically appear in the aromatic region (around 7-8 ppm). The methylene protons adjacent to the ether oxygen (CH₂-O) and the hydroxyl group (CH₂-OH) would show distinct signals, likely as triplets if coupled to adjacent methylene groups.

Interactive Table: Representative ¹H NMR Chemical Shifts for Thiazole Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-Thiopheneethanol | CH₂-OH | 3.814 | |

| 2-Thiopheneethanol | Thiophene-CH₂ | 3.051 | |

| 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | Thiazole ring CH₂ | 3.88 | |

| (E)-3-(2-Ethoxyphenyl)-5-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one | Aromatic Protons | 7.08 - 8.53 |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3000-3700 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretching vibrations, C=N and C=C stretching from the thiazole ring, and a prominent C-O stretching band for the ether linkage.

Interactive Table: Key IR Absorption Frequencies for Thiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Alcohol (O-H) | Stretching, broad | 3000 - 3700 | |

| Amide/Amine (N-H) | Stretching | 3100 - 3500 | |

| Carbonyl (C=O) | Stretching | ~1636 - 1753 | |

| Imine/Aromatic (C=N, C=C) | Stretching | ~1560 - 1639 | |

| Ether (C-O) | Stretching | ~1061 - 1125 |

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern gives clues about the molecule's structure. For this compound, common fragmentation pathways would include alpha cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). Cleavage of the ether bond is also a characteristic fragmentation pattern for ethers. The thiazole ring itself is relatively stable and may appear as a prominent fragment in the mass spectrum.

Chromatographic Separations (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a widely used technique for the analysis of non-volatile or thermally unstable compounds. For thiazole derivatives, reversed-phase HPLC (RP-HPLC) is common. A C8 or C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water or a buffer. Detection is often achieved using a UV detector, as the thiazole ring possesses a chromophore that absorbs UV light. The retention time of the compound is a key parameter for its identification and quantification.

Gas Chromatography (GC) GC is suitable for the analysis of volatile and thermally stable compounds. Given the presence of a hydroxyl group, derivatization may sometimes be employed to increase the volatility of thiazole derivatives, but this compound itself may be amenable to direct GC analysis. A polar capillary column, such as one with a wax-based stationary phase, would be appropriate. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, offering high sensitivity.

Interactive Table: Example Chromatographic Conditions for Related Compounds

| Technique | Compound Type | Column | Mobile Phase / Carrier Gas | Detector | Reference |

|---|---|---|---|---|---|

| HPLC | Thiazole Derivatives | ODS-2 Hypersil (C18) | Acetonitrile/Methanol/Buffer | UV-Diode Array | |

| HPLC | 2-Phenoxyethanol | Lichrosorb C8 | Acetonitrile/Tetrahydrofuran/Water | UV (258 nm) | |

| GC | Ethanol in Gasoline | CP Wax 57 CB | Helium | TCD | |

| GC | Glycol Ethers | Polar Column | High Purity Nitrogen | FID |

Crystallography and Solid-State Characterization (e.g., X-ray Diffraction)

When this compound or its derivatives can be obtained in a crystalline form, X-ray diffraction provides unambiguous proof of the molecular structure and reveals information about the three-dimensional arrangement of molecules in the solid state.

Single-Crystal X-ray Diffraction This technique determines the precise atomic positions within a crystal lattice, yielding bond lengths, bond angles, and torsional angles. This data confirms the molecular connectivity and stereochemistry. For thiazole derivatives, X-ray crystallography has been used to determine their crystal systems, space groups, and unit cell parameters. For example, studies on related compounds have revealed monoclinic or orthorhombic crystal systems. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the physical properties of the solid material.

Interactive Table: Crystallographic Data for Example Thiazole Derivatives

| Compound | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|

| (E)-3-(2-Ethoxyphenyl)-5-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one | Monoclinic | P2₁/c | a=11.11 Å, b=13.06 Å, c=15.23 Å, β=103.48° | |

| 2,4-Dibromothiazole | Orthorhombic | Fmm2 | a=6.70 Å, b=16.21 Å, c=5.52 Å | |

| 2,4-Diacetyl-5-bromothiazole | Triclinic | P-1 | a=4.04 Å, b=8.25 Å, c=13.21 Å, α=96.19°, β=93.87°, γ=94.07° |

Future Perspectives and Emerging Research Directions for 2 Thiazol 2 Ylmethoxy Ethanol Chemistry

Development of Novel Synthetic Pathways

The synthesis of 2-(thiazol-2-ylmethoxy)ethanol and its derivatives is an area of active development, with a focus on improving efficiency, yield, and sustainability. While traditional methods have been established, researchers are increasingly exploring innovative strategies to access this core structure and its analogs.

Future synthetic endeavors are likely to concentrate on the following:

Flow Chemistry and Microreactor Technology: The use of continuous flow systems offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and scalability. The application of microreactor technology to the synthesis of this compound could lead to more efficient and reproducible production methods.

Catalytic C-H Activation: Direct functionalization of the thiazole (B1198619) ring through C-H activation is a highly sought-after strategy. Developing novel catalytic systems that can selectively activate specific C-H bonds on the thiazole moiety would provide a more atom-economical and streamlined approach to generating diverse derivatives.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. The exploration of biocatalytic routes to this compound could offer highly selective and environmentally friendly alternatives to conventional chemical methods.

| Synthetic Approach | Potential Advantages | Research Focus |

| Flow Chemistry | Improved control, safety, and scalability | Optimization of reaction parameters in microreactors |

| C-H Activation | Atom economy, streamlined synthesis | Development of selective catalysts |

| Biocatalysis | High selectivity, environmentally friendly | Identification and engineering of suitable enzymes |

Exploration of New Biological Targets and Therapeutic Areas

While the biological activities of many thiazole derivatives are well-documented, the specific therapeutic potential of this compound is an area that warrants further in-depth investigation. Preliminary studies on related structures suggest a range of possibilities that could be explored. A study on a thiazole ethanol (B145695) derivative isolated from the marine-derived fungus Aspergillus terreus demonstrated strong inhibitory activities against various microorganisms and significant antioxidant activity. annalsofrscb.ro

Future research in this domain will likely focus on:

Antimicrobial and Antifungal Activity: Given the prevalence of drug-resistant pathogens, the discovery of new antimicrobial and antifungal agents is a critical area of research. nanobioletters.comnih.gov Screening this compound and a library of its derivatives against a broad panel of bacteria and fungi could uncover novel therapeutic leads.

Anticancer Properties: Thiazole-containing compounds have shown promise as anticancer agents by targeting various cellular pathways. nih.govresearchgate.net Investigating the cytotoxic effects of this compound on different cancer cell lines and elucidating its mechanism of action could open new avenues for cancer therapy.

Enzyme Inhibition: Many drugs exert their therapeutic effects by inhibiting specific enzymes. nih.gov Computational and experimental screening of this compound against various enzyme targets, such as kinases and proteases, could identify novel inhibitors with therapeutic potential.

| Therapeutic Area | Research Rationale | Potential Impact |

| Antimicrobial/Antifungal | Urgent need for new agents to combat resistance | Development of new treatments for infectious diseases |

| Anticancer | Thiazole scaffold present in known anticancer agents | Discovery of novel cancer therapeutic agents |

| Enzyme Inhibition | Targeted approach to drug discovery | Identification of new drugs for a variety of diseases |

Integration with Advanced Materials Science and Nanotechnology

The unique electronic and structural properties of the thiazole ring make it an attractive building block for the development of advanced materials. The integration of this compound into materials science and nanotechnology is a nascent but promising field.

Emerging research directions include:

Organic Electronics: Thiazole-containing polymers and small molecules have been investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Incorporating the this compound moiety could lead to new materials with tailored electronic properties.

Sensors: The ability of the thiazole ring to coordinate with metal ions makes it a suitable component for chemical sensors. The development of this compound-based sensors for the detection of specific analytes is a viable area of exploration.

Nanoparticle Functionalization: The surface functionalization of nanoparticles with organic ligands can impart new properties and functionalities. Thiazole compounds can be used to create nanoparticles with potential applications in catalysis, imaging, and drug delivery. nih.gov

| Application Area | Key Properties of Thiazole Moiety | Future Research |

| Organic Electronics | Electronic properties, charge transport | Synthesis and characterization of novel thiazole-based materials |

| Chemical Sensors | Metal-coordinating ability | Design of selective and sensitive sensors |

| Nanotechnology | Surface functionalization capabilities | Development of functionalized nanoparticles for various applications |

Sustainable Synthesis and Environmental Impact Assessment

In line with the principles of green chemistry, the development of sustainable synthetic routes for this compound is of paramount importance. nih.govresearchgate.netbepls.com This involves minimizing the use of hazardous reagents and solvents, improving energy efficiency, and reducing waste generation.

Future efforts in this area will likely involve:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents such as water, ethanol, or ionic liquids is a key focus. researchgate.netmdpi.com

| Sustainability Aspect | Research Approach | Desired Outcome |

| Solvents | Exploration of water, ethanol, and ionic liquids | Reduction of volatile organic compound emissions |

| Catalysts | Design of heterogeneous and recyclable catalysts | Minimized waste and improved process efficiency |

| Environmental Impact | Life cycle assessment | Comprehensive understanding of the environmental footprint |

Computational-Experimental Synergies in Compound Design

The integration of computational modeling with experimental synthesis and testing can accelerate the discovery and optimization of new compounds. nih.govnih.gov This synergistic approach is becoming increasingly vital in modern chemical research.

For this compound, this synergy can be leveraged to:

Predict Biological Activity: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological targets of this compound derivatives and guide the synthesis of more potent analogs. nih.govmdpi.comekb.egekb.eg

Design Novel Materials: Density functional theory (DFT) calculations can be employed to predict the electronic and optical properties of new materials incorporating the this compound scaffold, aiding in the design of materials with desired functionalities.

Elucidate Reaction Mechanisms: Computational studies can provide valuable insights into the mechanisms of synthetic reactions, facilitating the optimization of reaction conditions and the development of more efficient synthetic routes.

| Synergy Area | Computational Tools | Experimental Validation |

| Drug Discovery | Molecular Docking, QSAR | In vitro and in vivo biological assays |

| Materials Design | Density Functional Theory (DFT) | Synthesis and characterization of new materials |

| Reaction Optimization | Mechanistic studies | Experimental validation of predicted outcomes |

Q & A

Q. What are the established synthetic routes for preparing 2-(Thiazol-2-ylmethoxy)ethanol, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiazole derivatives can be alkylated using halogenated ethoxy intermediates under reflux conditions in ethanol or acetic acid. Catalysts like potassium tert-butoxide ( ) or glacial acetic acid ( ) are critical for deprotonation and reaction efficiency. Purification often involves recrystallization from ethanol or methanol, followed by spectroscopic validation (e.g., H NMR, IR) and elemental analysis to confirm purity ( ). Key parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (reflux at 80–100°C), and stoichiometric ratios (1:1.2–1.5 for alkylating agents) to minimize side products.

Q. How should researchers characterize this compound to verify its structural and thermal stability?

Methodological Answer:

- Spectroscopy:

- Thermal Analysis:

- Elemental Analysis:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to prevent vapor inhalation ().

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste ().

- Storage: Store in airtight containers under inert gas (N or Ar) to prevent oxidation (). Avoid proximity to ignition sources due to ethanol’s flammability ().

Q. How can computational tools predict viable synthetic pathways and optimize regioselectivity for this compound derivatives?

Methodological Answer:

- Retrosynthesis Software: Tools like Pistachio or Reaxys analyze reaction databases to propose one-step routes (). For example, coupling thiazole-2-methanol with ethylene oxide derivatives.

- DFT Calculations: Predict regioselectivity in alkylation reactions by modeling transition states. Substituents on the thiazole ring (e.g., electron-withdrawing groups) direct substitution to specific positions ().

- Machine Learning: Train models on existing thiazole reaction data to recommend catalysts (e.g., Pd/C for hydrogenation) or solvent systems ().

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔfH°, Cp) for glycol ether derivatives like this compound?

Methodological Answer:

- Cross-Validation: Compare experimental data (e.g., combustion calorimetry) with NIST-reported values for analogous compounds (e.g., 2-methoxyethanol; ).

- Error Analysis: Identify systematic biases (e.g., impurities in samples) using gas chromatography-mass spectrometry (GC-MS).

- Quantum Chemistry: Compute thermodynamic properties via Gaussian software and benchmark against empirical data ().

Q. How can catalytic systems improve the efficiency of synthesizing this compound derivatives with complex substituents?

Methodological Answer:

- Phase-Transfer Catalysts: Use tetrabutylammonium bromide (TBAB) to enhance alkylation rates in biphasic systems ().

- Metal Catalysts: Pd(OAc) or CuI promotes cross-coupling (e.g., Sonogashira) for aryl-substituted thiazoles ().

- Solvent Optimization: Replace ethanol with DMF for higher boiling points (150°C) and improved solubility of hydrophobic intermediates ().

Q. What advanced analytical techniques differentiate stereoisomers or polymorphs of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.